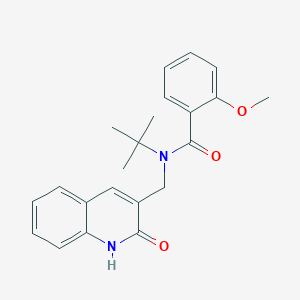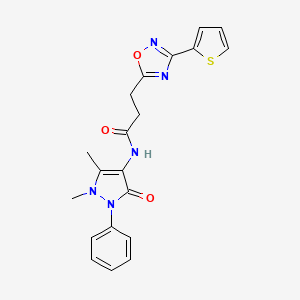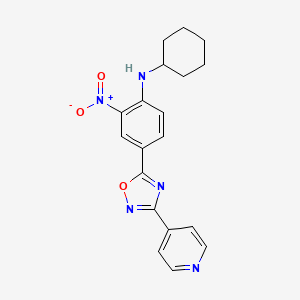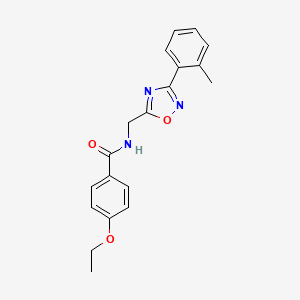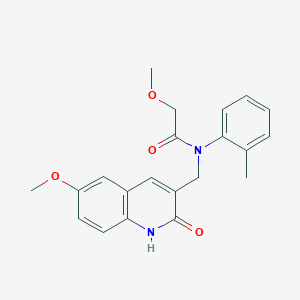
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide, also known as HMN-214, is a small molecule inhibitor that has been studied extensively for its potential use in cancer treatment. This compound belongs to the class of quinoline derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide is based on its ability to inhibit the activity of Aurora kinase A. This protein is involved in the regulation of cell division and is overexpressed in many types of cancer. Inhibition of this protein leads to cell cycle arrest and apoptosis, which can ultimately lead to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-tumor activity in various cancer cell lines and animal models. It has also been shown to increase the sensitivity of cancer cells to radiation therapy and chemotherapy. Additionally, this compound has been shown to have a low toxicity profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide in lab experiments is its specificity for Aurora kinase A. This allows for targeted inhibition of this protein, which can lead to more effective cancer treatment. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide. One potential direction is the development of more soluble analogs of this compound that can be administered more easily in vivo. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in cancer patients. Finally, the potential use of this compound in combination with other cancer therapies should be explored to determine if it can enhance the efficacy of these treatments.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide involves a series of chemical reactions starting from 2-methoxyaniline. The reaction involves the formation of the quinoline ring followed by the introduction of the acetamide group. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-2-methoxy-N-(o-tolyl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called Aurora kinase A, which is overexpressed in many types of cancer. Inhibition of this protein leads to cell cycle arrest and apoptosis, which can ultimately lead to the death of cancer cells.
Propiedades
IUPAC Name |
2-methoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-6-4-5-7-19(14)23(20(24)13-26-2)12-16-10-15-11-17(27-3)8-9-18(15)22-21(16)25/h4-11H,12-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRXWLSKOHVJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)
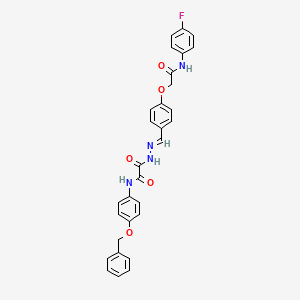
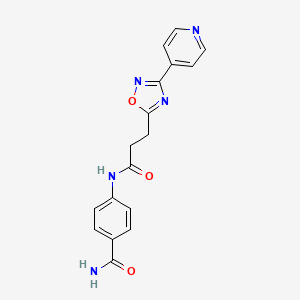
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7691468.png)

